

# A Full Spectroscopic Characterization of (2-Amino-5-bromophenyl)methanol: A Comparative Guide

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## Compound of Interest

Compound Name: (2-Amino-5-bromophenyl)methanol

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This guide provides a comprehensive spectral analysis of **(2-Amino-5-bromophenyl)methanol**, a key intermediate in pharmaceutical synthesis. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document offers a full characterization of the compound. To provide a broader context for its structural features, we present a comparative analysis with two analogous compounds: (2-aminophenyl)methanol and (2-amino-5-chlorophenyl)methanol. This guide is intended to serve as a valuable resource for researchers in compound identification, purity assessment, and reaction monitoring.

## Spectroscopic Data Summary

The spectral data for **(2-Amino-5-bromophenyl)methanol** and its analogs are summarized in the tables below. These tables allow for a direct comparison of key spectral features, highlighting the influence of the halogen substituent on the spectroscopic properties.

Table 1: <sup>1</sup>H NMR Spectral Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
(2-Amino-5-bromophenyl)methanol	DMSO-d6	7.21 (d, J=2.4 Hz, 1H, Ar-H), 7.08 (dd, J=8.5, 2.4 Hz, 1H, Ar-H), 6.59 (d, J=8.5 Hz, 1H, Ar-H), 5.05 (s, 2H, -NH <sub>2</sub> ), 4.98 (t, J=5.5 Hz, 1H, -OH), 4.38 (d, J=5.5 Hz, 2H, -CH <sub>2</sub> OH)
(2-aminophenyl)methanol	DMSO-d6	7.07 (d, J=7.3 Hz, 1H), 6.98 (t, J=7.6 Hz, 1H), 6.64 (d, J=7.9 Hz, 1H), 6.54 (t, J=7.3 Hz, 1H), 5.00 (t, J=5.4 Hz, 1H), 4.91 (s, 2H), 4.40 (d, J=5.3 Hz, 2H)[1]
(2-Amino-5-chlorophenyl)methanol	N/A	Data not available in the searched literature.

Table 2: <sup>13</sup>C NMR Spectral Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
(2-Amino-5-bromophenyl)methanol	DMSO-d6	148.9, 130.8, 129.5, 128.8, 117.3, 109.2, 61.5
(2-aminophenyl)methanol	DMSO-d6	146.82, 128.17, 128.11, 125.83, 116.27, 115.01, 61.65[1]
(2-Amino-5-chlorophenyl)methanol	N/A	Data not available in the searched literature.

Table 3: IR Spectral Data

Compound	Technique	Key Peaks (cm <sup>-1</sup> )
(2-Amino-5-bromophenyl)methanol	KBr Wafer	3370, 3220 (N-H stretch), 3150 (O-H stretch), 1610, 1490 (C=C aromatic stretch), 1010 (C-O stretch), 810 (C-Br stretch)
(2-aminophenyl)methanol	Solid (Split Mull)	3350, 3250 (N-H stretch), 3100 (O-H stretch), 1610, 1490 (C=C aromatic stretch), 1020 (C-O stretch)
(2-Amino-5-chlorophenyl)methanol	N/A	Data not available in the searched literature.

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M] <sup>+</sup> or [M+H] <sup>+</sup> (m/z)	Key Fragments (m/z)
(2-Amino-5-bromophenyl)methanol	Electron Ionization (EI)	201/203	183/185 ([M-H <sub>2</sub> O] <sup>+</sup> ), 122 ([M-Br] <sup>+</sup> ), 93
(2-aminophenyl)methanol	Electron Ionization (EI)	123	106 ([M-NH <sub>3</sub> ] <sup>+</sup> ), 94 ([M-CH <sub>2</sub> O] <sup>+</sup> ), 77
(2-Amino-5-chlorophenyl)methanol	N/A	Data not available in the searched literature.	N/A

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO- $d_6$ ) in a standard 5 mm NMR tube.
- **Data Acquisition:**
  - $^1\text{H}$  NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence is used. A wider spectral width (e.g., 200-220 ppm) is necessary to cover the entire range of carbon chemical shifts. A longer relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans are required due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO- $d_6$  at 2.50 ppm for  $^1\text{H}$  and 39.52 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

- **Sample Preparation (KBr Pellet Method):**
  - A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
  - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$  by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

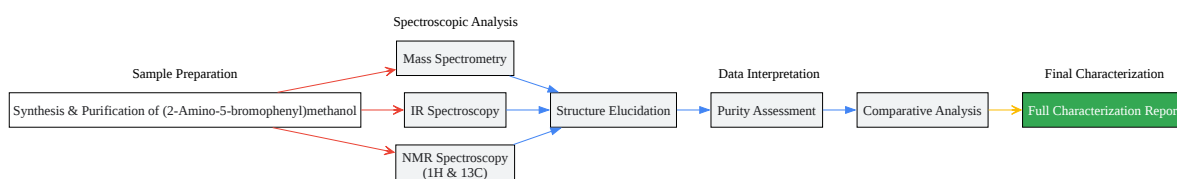
## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of organic compounds.

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- **Ionization:** In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion,  $M^{+\bullet}$ ).
- **Mass Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is plotted against their  $m/z$  ratio to generate the mass spectrum.

## Workflow of Spectral Analysis

The logical workflow for the complete spectral characterization of a compound like **(2-Amino-5-bromophenyl)methanol** is illustrated in the following diagram.



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Caption: Workflow for the spectral characterization of **(2-Amino-5-bromophenyl)methanol**.

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## References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Full Spectroscopic Characterization of (2-Amino-5-bromophenyl)methanol: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151039#full-characterization-of-2-amino-5-bromophenyl-methanol-by-spectral-analysis>]

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